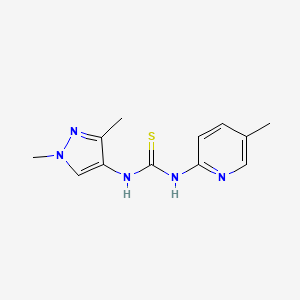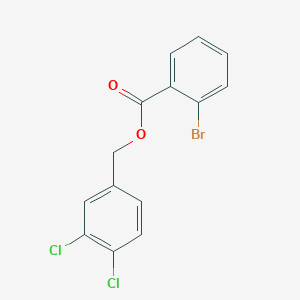
1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(5-methylpyridin-2-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N’-(5-METHYL-2-PYRIDYL)THIOUREA is a thiourea derivative that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring and a pyridine ring connected through a thiourea linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N’-(5-METHYL-2-PYRIDYL)THIOUREA typically involves the reaction of 1,3-dimethyl-4-amino-pyrazole with 5-methyl-2-isothiocyanatopyridine. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing cost-effective purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N’-(5-METHYL-2-PYRIDYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N’-(5-METHYL-2-PYRIDYL)THIOUREA involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding sites. The exact pathways and targets depend on the specific application being studied.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N’-(2-PYRIDYL)THIOUREA
- N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N’-(3-METHYL-2-PYRIDYL)THIOUREA
- N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N’-(4-METHYL-2-PYRIDYL)THIOUREA
Uniqueness
N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N’-(5-METHYL-2-PYRIDYL)THIOUREA is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
Propiedades
Fórmula molecular |
C12H15N5S |
|---|---|
Peso molecular |
261.35 g/mol |
Nombre IUPAC |
1-(1,3-dimethylpyrazol-4-yl)-3-(5-methylpyridin-2-yl)thiourea |
InChI |
InChI=1S/C12H15N5S/c1-8-4-5-11(13-6-8)15-12(18)14-10-7-17(3)16-9(10)2/h4-7H,1-3H3,(H2,13,14,15,18) |
Clave InChI |
CVPITEVMORQBBE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1)NC(=S)NC2=CN(N=C2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(naphthalen-2-ylsulfonyl)propanamide](/img/structure/B10942343.png)
![3-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10942345.png)
![4-{[(E)-(4-fluorophenyl)methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10942347.png)
![N-(3-chloro-2-methylphenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10942357.png)
![ethyl 6-ethyl-2-{[({(4E)-1-(2-methylpropyl)-4-[(5-methylthiophen-2-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10942359.png)
![[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][1-(methylsulfonyl)piperidin-3-yl]methanone](/img/structure/B10942362.png)
![N-(2,5-dimethylphenyl)-2-({(4Z)-1-(3-methoxypropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B10942367.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B10942372.png)
![2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10942379.png)
![3-{(Z)-[3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene]methyl}-9-methyl-9H-carbazole](/img/structure/B10942387.png)
![5-[(2,3,5,6-tetrafluorophenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B10942393.png)
![11-(difluoromethyl)-5-[[11-(difluoromethyl)-6-hydroxy-13-methyl-4-oxo-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-5-yl]-pyridin-4-ylmethyl]-6-hydroxy-13-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B10942398.png)
![4-[2-(3,4-diethoxyphenyl)ethyl]-5-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B10942402.png)

